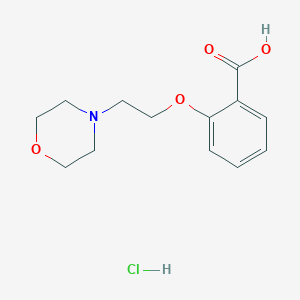

2-(2-Morpholin-4-YL-ethoxy)-benzoic acid hydrochloride

Descripción

Historical Context and Discovery

The compound this compound emerged from the broader research into morpholine-substituted aromatic carboxylic acids, which have been of interest due to their unique structural and functional properties. Although specific historical records of its first synthesis are limited, it is understood that the compound was developed through synthetic organic chemistry techniques involving the reaction of 2-hydroxybenzoic acid derivatives with morpholine-containing ethoxy substituents. This class of compounds gained attention as intermediates or potential pharmacophores in medicinal chemistry research, particularly for their ability to interact with biological targets via the morpholine moiety and carboxylic acid functionalities.

Significance in Chemical Research

This compound holds significance primarily in chemical and pharmaceutical research due to several factors:

Structural versatility: The compound combines a benzoic acid framework with a morpholine heterocycle, which is known for its favorable pharmacokinetic and pharmacodynamic properties in drug design.

Functional group reactivity: The carboxylic acid group allows for further chemical modifications, while the morpholine ring contributes to solubility and potential biological activity.

Research applications: It serves as a building block or intermediate in the synthesis of more complex molecules, including kinase inhibitors and other bioactive agents, reflecting its utility in medicinal chemistry.

Enhanced solubility: The hydrochloride salt form improves aqueous solubility compared to the free base, facilitating its use in various experimental setups.

Nomenclature and Chemical Identity

The compound is formally named 2-(2-morpholin-4-ylethoxy)benzoic acid hydrochloride according to the International Union of Pure and Applied Chemistry (IUPAC) standards. Its key chemical identifiers are summarized below:

| Parameter | Information |

|---|---|

| CAS Number | 856789-38-3 |

| Molecular Formula | C13H18ClNO4 |

| Molecular Weight | 287.74 g/mol |

| IUPAC Name | 2-(2-morpholin-4-ylethoxy)benzoic acid; hydrochloride |

| Standard InChI | InChI=1S/C13H17NO4.ClH/c15-13(16)11-3-1-2-4-12(11)18-10-7-14-5-8-17-9-6-14;/h1-4H,5-10H2,(H,15,16);1H |

| Standard InChIKey | VXFWCXFHEDLKCB-UHFFFAOYSA-N |

| SMILES | C1COCCN1CCOC2=CC=CC=C2C(=O)O.Cl |

These identifiers enable unambiguous recognition and database referencing of the compound in chemical registries and research literature.

Position within Morpholine-Substituted Benzoic Acid Classifications

Within the broader class of morpholine-substituted benzoic acids, this compound is distinguished by:

Substitution pattern: The morpholine ring is linked via a two-carbon ethoxy chain to the ortho position of the benzoic acid, which influences its spatial configuration and chemical behavior.

Salt form: The hydrochloride salt enhances solubility and stability, differentiating it from the free acid or other salt forms like morpholine salicylate or morpholinyl esters.

Structural analogs: Related compounds include morpholin-4-yl 2-hydroxybenzoate and 4-(2-morpholin-4-yl-ethoxy)-benzaldehyde, which share the morpholine and aromatic acid/aldehyde motifs but differ in substitution sites and functional groups.

Research relevance: This compound serves as a representative molecule in the subclass of morpholine-containing benzoic acid derivatives, which are studied for their chemical reactivity and potential pharmacological applications.

Propiedades

IUPAC Name |

2-(2-morpholin-4-ylethoxy)benzoic acid;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H17NO4.ClH/c15-13(16)11-3-1-2-4-12(11)18-10-7-14-5-8-17-9-6-14;/h1-4H,5-10H2,(H,15,16);1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VXFWCXFHEDLKCB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COCCN1CCOC2=CC=CC=C2C(=O)O.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H18ClNO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

287.74 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2-Morpholin-4-YL-ethoxy)-benzoic acid hydrochloride typically involves the reaction of 2-(2-Morpholin-4-YL-ethoxy)aniline with benzoic acid under specific conditions. The reaction is carried out in the presence of a suitable solvent and catalyst to facilitate the formation of the desired product .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification and crystallization to obtain the hydrochloride salt form of the compound .

Análisis De Reacciones Químicas

Types of Reactions

2-(2-Morpholin-4-YL-ethoxy)-benzoic acid hydrochloride can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.

Reduction: Reduction reactions can be carried out to modify the functional groups present in the compound.

Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various catalysts to facilitate substitution reactions .

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxidized derivatives, while substitution reactions can result in the formation of new compounds with different functional groups .

Aplicaciones Científicas De Investigación

Antimicrobial Activity

Research has indicated that 2-(2-Morpholin-4-YL-ethoxy)-benzoic acid hydrochloride exhibits antimicrobial properties, making it a candidate for developing new antibiotics. Studies have demonstrated its efficacy against various bacterial strains, suggesting its potential role in treating infections caused by resistant bacteria.

Anti-inflammatory Properties

The compound has also been investigated for its anti-inflammatory effects. It has shown promise in reducing inflammation in preclinical models, indicating potential applications in treating conditions such as arthritis and other inflammatory diseases.

Anticancer Potential

Recent studies have explored the anticancer properties of this compound. It has been found to inhibit the proliferation of cancer cells in vitro, suggesting that it could be developed into a therapeutic agent for cancer treatment. The specific mechanisms of action are still under investigation but may involve modulation of signaling pathways related to cell growth and apoptosis.

Proteomics Research

This compound is utilized in proteomics research due to its ability to interact with proteins and influence their function. It serves as a tool for studying protein interactions and modifications, which is crucial for understanding cellular processes .

Enzyme Inhibition Studies

The compound has been employed in studies aimed at identifying enzyme inhibitors, particularly those involved in metabolic pathways. Its morpholine structure allows it to bind effectively to enzyme active sites, providing insights into enzyme kinetics and potential therapeutic targets.

Structure-Activity Relationship (SAR) Studies

The unique combination of functional groups in this compound makes it an excellent candidate for SAR studies. Researchers are investigating how modifications to the structure affect biological activity, which is essential for optimizing drug design.

Table 1: Comparative Analysis of Similar Compounds

| Compound Name | Structural Features | Unique Aspects |

|---|---|---|

| 4-(2-Morpholin-4-YL-ethoxy)-benzoic acid | Similar morpholine and ethoxy groups | Different positioning of functional groups |

| 2-(Morpholin-4-YL)-benzoic acid | Lacks ethoxy group; only contains morpholine | May exhibit different solubility and reactivity |

| 3-(Morpholin-4-YL)-benzoic acid | Morpholine at a different position on the benzene ring | Potentially altered biological activity |

This table illustrates how structural variations can influence the biological properties of compounds similar to this compound.

Case Study 1: Antimicrobial Efficacy

In a study published in a peer-reviewed journal, researchers tested the antimicrobial activity of various concentrations of this compound against Staphylococcus aureus and Escherichia coli. The results indicated significant inhibition at higher concentrations, supporting its potential as an antibiotic agent.

Case Study 2: Anti-inflammatory Effects

A preclinical trial investigated the anti-inflammatory effects of this compound in a rat model of arthritis. The treated group showed reduced swelling and pain compared to the control group, suggesting that it could be developed into an anti-inflammatory drug.

Mecanismo De Acción

The mechanism of action of 2-(2-Morpholin-4-YL-ethoxy)-benzoic acid hydrochloride involves its interaction with specific molecular targets and pathways. The compound may bind to certain receptors or enzymes, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved can vary depending on the specific application and context .

Comparación Con Compuestos Similares

3-(Morpholin-4-ylmethyl)benzoic Acid Hydrochloride Hydrate

- Molecular Formula: C₁₂H₁₅NO₃·HCl·H₂O

- Substituents : Morpholine linked via a methylene bridge to benzoic acid at the 3-position .

- Key Properties : Melting point = 247–251°C; hydrate form improves crystallinity.

- Applications : Used in crystallography and as a reagent in organic synthesis. The methylene bridge may reduce conformational flexibility compared to the ethoxy linker in the target compound .

4-(2-Piperidinoethoxy)benzoic Acid Hydrochloride

- Molecular Formula: C₁₄H₂₀ClNO₃

- Substituents : Piperidine (a six-membered amine ring) linked via ethoxy to benzoic acid at the 4-position .

- The substitution at the 4-position on the benzoic acid may alter steric interactions in biological systems compared to the 2-position in the target compound .

2-[2-(2,6-Dimethylmorpholin-4-yl)ethoxy]benzaldehyde Hydrochloride

- Molecular Formula: C₁₅H₂₀ClNO₃

- Substituents : Dimethyl-substituted morpholine and a benzaldehyde group (instead of benzoic acid).

- Key Differences : The aldehyde group is more reactive than carboxylic acid, enabling nucleophilic additions. The dimethyl groups on morpholine may enhance lipophilicity but reduce solubility .

2-(Morpholin-4-yl)acetic Acid Hydrochloride

- Molecular Formula: C₆H₁₂ClNO₃

- Substituents : Morpholine directly attached to an acetic acid moiety.

- Applications : Serves as a building block in organic synthesis. The absence of the benzoic acid backbone limits its use in applications requiring aromatic conjugation .

Structural and Functional Analysis

Heterocycle Comparison

- Morpholine vs. Piperidine : Morpholine’s oxygen atom enables hydrogen bonding, enhancing interactions with biological targets. Piperidine’s lack of oxygen may favor hydrophobic binding .

- Substituent Position : Substitution at the 2-position on benzoic acid (target compound) vs. 3- or 4-positions in analogs alters steric effects and electronic distribution.

Functional Group Impact

- Carboxylic Acid (Target) vs. Aldehyde () : The carboxylic acid group allows for salt formation (e.g., hydrochloride) and conjugation reactions, whereas the aldehyde group is more reactive but less stable .

Data Table: Comparative Overview

| Compound Name | Molecular Formula | Substituent Position | Key Functional Groups | Melting Point (°C) | Applications |

|---|---|---|---|---|---|

| 2-(2-Morpholin-4-YL-ethoxy)-benzoic acid HCl | C₁₃H₁₆ClNO₄* | 2-position | Benzoic acid, morpholine | N/A | Pharmaceutical synthesis, ligand design |

| 3-(Morpholin-4-ylmethyl)benzoic acid HCl hydrate | C₁₂H₁₅NO₃·HCl·H₂O | 3-position | Benzoic acid, methylene-morpholine | 247–251 | Crystallography, reagents |

| 4-(2-Piperidinoethoxy)benzoic acid HCl | C₁₄H₂₀ClNO₃ | 4-position | Benzoic acid, piperidine | N/A | Receptor-binding studies |

| 2-[2-(2,6-Dimethylmorpholin-4-yl)ethoxy]benzaldehyde HCl | C₁₅H₂₀ClNO₃ | 2-position | Benzaldehyde, dimethyl-morpholine | N/A | Organic synthesis intermediates |

*Inferred based on structural analogs.

Research Implications

- Pharmacological Potential: The target compound’s morpholine-ethoxy-benzoic acid structure may optimize binding to proteins or receptors, as seen in docking studies of related benzoic acid derivatives (e.g., ΔGbinding values in ).

- Synthetic Utility : The ethoxy linker in the target compound provides flexibility for derivatization, contrasting with rigid methylene bridges in analogs like 3-(Morpholin-4-ylmethyl)benzoic acid HCl .

Actividad Biológica

Overview

2-(2-Morpholin-4-YL-ethoxy)-benzoic acid hydrochloride is a synthetic compound characterized by a morpholine moiety linked to a benzoic acid structure through an ethoxy group. Its unique chemical structure suggests potential for various biological activities, making it a subject of interest in medicinal chemistry and pharmacology.

- Molecular Formula : C13H18ClNO4

- Molecular Weight : Approximately 287.74 g/mol

- CAS Number : 856789-38-3

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets, such as enzymes and receptors. The morpholine ring may facilitate binding through hydrogen bonding and hydrophobic interactions, potentially modulating the activity of these targets. This interaction can lead to various cellular responses, including modulation of signaling pathways involved in cell proliferation and apoptosis.

Biological Activities

Research indicates that this compound exhibits a range of biological activities, including:

- Antimicrobial Properties : Demonstrated effectiveness against various bacterial strains, suggesting potential applications in treating infections.

- Antitumor Activity : Preliminary studies indicate that it may inhibit tumor cell growth, particularly in certain cancer cell lines, although specific IC50 values are yet to be established.

- Anti-inflammatory Effects : The compound has been explored for its potential to reduce inflammation, which is critical in conditions such as arthritis and other inflammatory diseases.

Table 1: Summary of Biological Activities

| Activity Type | Description | Reference |

|---|---|---|

| Antimicrobial | Effective against various bacterial strains | |

| Antitumor | Inhibits growth in cancer cell lines | |

| Anti-inflammatory | Potential to reduce inflammation |

Case Studies

- Antitumor Efficacy : In vitro studies have shown that this compound can significantly inhibit the proliferation of specific cancer cell lines. For instance, preliminary data suggest an IC50 value indicating moderate potency against colon cancer cells, warranting further investigation into its therapeutic potential.

- In Vivo Studies : Animal model experiments are ongoing to assess the compound's efficacy in vivo. These studies aim to evaluate not only its antitumor properties but also its pharmacokinetics and safety profile when administered at various dosages.

- Mechanistic Insights : Detailed mechanistic studies are being conducted to elucidate the pathways through which this compound exerts its biological effects. This includes examining its impact on key signaling molecules involved in cell cycle regulation and apoptosis.

Q & A

Q. What are the recommended synthetic routes for 2-(2-Morpholin-4-YL-ethoxy)-benzoic acid hydrochloride?

The compound can be synthesized via nucleophilic substitution or coupling reactions. A common approach involves reacting 2-hydroxybenzoic acid with 2-chloroethylmorpholine in the presence of a base (e.g., K₂CO₃) to form the ether linkage, followed by HCl treatment to yield the hydrochloride salt. Purification via recrystallization (using ethanol/water mixtures) ensures high purity . For structural confirmation, use NMR (¹H/¹³C) and mass spectrometry, as exemplified in morpholine-containing analogs .

Q. Which characterization techniques are critical for validating the compound’s structure?

- NMR Spectroscopy : ¹H NMR can confirm the morpholine ring (δ 3.6–3.8 ppm for -OCH₂CH₂N-) and benzoic acid protons (δ 7.5–8.3 ppm) .

- X-ray Crystallography : SHELXL refinement (via SHELX software) resolves crystal packing and hydrogen-bonding patterns, critical for polymorph identification .

- HPLC-MS : Quantifies purity and detects impurities (e.g., unreacted starting materials) .

Advanced Questions

Q. How can researchers address solubility challenges in biological assays?

The hydrochloride salt improves aqueous solubility, but polar aprotic solvents (e.g., DMSO) may be required for stock solutions. Adjust pH to 6–7 using buffers (PBS) to prevent precipitation. Co-solvents like cyclodextrins enhance solubility in hydrophobic matrices .

Q. What strategies resolve discrepancies in biological activity data across studies?

Contradictions may arise from impurities or polymorphic forms. Implement orthogonal characterization:

Q. How does the morpholine moiety influence pharmacokinetic properties?

The morpholine group enhances water solubility and modulates logP values, improving membrane permeability. Compare analogs (e.g., 3-(Morpholin-4-ylmethyl)benzoic acid hydrochloride hydrate) to assess structure-activity relationships (SAR). Computational modeling (e.g., DFT) predicts binding affinities to biological targets .

Q. What are the best practices for handling hygroscopicity during storage?

Store under inert gas (argon) in sealed vials with desiccants (silica gel). Characterize hygroscopicity via dynamic vapor sorption (DVS) and validate stability under accelerated conditions (40°C/75% RH) .

Advanced Data Contradiction Analysis

Q. Why do cytotoxicity assays show variability in IC₅₀ values?

Variations may stem from:

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.